Cas no 925154-89-8 (2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine)

2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine is a fluorinated pyrazole derivative characterized by its trifluoromethyl (-CF₃) and methyl substituents on the pyrazole ring, linked to an ethanamine moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing effect of the CF₃ group. The compound is of interest in medicinal chemistry and agrochemical research, where its pyrazole core serves as a versatile scaffold for designing bioactive molecules. Its structural features may contribute to improved binding affinity and selectivity in target interactions, particularly in CNS-targeting or enzyme-modulating applications. The presence of both methyl and trifluoromethyl groups offers opportunities for fine-tuning steric and electronic effects in molecular optimization.
2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine structure
925154-89-8 structure
Product Name:2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine
CAS No:925154-89-8
MF:C7H10F3N3
MW:193.16961145401
MDL:MFCD04967724
CID:891276
PubChem ID:16640649
Update Time:2025-07-02

2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine
    • 2-(5-METHYL-3-TRIFLUOROMETHYL-PYRAZOL-1-YL)-ETHYLAMINE
    • 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-ethanamine
    • EN300-229131
    • 2,2,6,6-TETRAMETHYL-4-PIPERIDONEMONOHYDRATE
    • VS-04052
    • DTXSID60586335
    • 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
    • MFCD04967724
    • 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
    • 925154-89-8
    • AKOS000306587
    • BB 0260435
    • 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
    • 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine
    • MDL: MFCD04967724
    • Inchi: 1S/C7H10F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,2-3,11H2,1H3
    • InChI Key: SHUCOXQGYVIPDK-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)N(CCN)N=1)(F)F

Computed Properties

  • Exact Mass: 193.08268182g/mol
  • Monoisotopic Mass: 193.08268182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 226.6±40.0 °C at 760 mmHg
  • Flash Point: 90.8±27.3 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

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2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:925154-89-8)2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine
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Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):310.0
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Additional information on 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine

Introduction to 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine (CAS No. 925154-89-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine, identified by its CAS number 925154-89-8, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a methyl group at the 2-position and a trifluoromethyl group at the 3-position introduces additional functional attributes that enhance its pharmacological profile, making it a promising candidate for further investigation.

The trifluoromethyl moiety is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to improve metabolic stability, binding affinity, and overall bioavailability. This modification has been extensively studied in the development of small-molecule inhibitors targeting various biological pathways. In recent years, there has been a surge in research focusing on the synthesis and characterization of pyrazole derivatives due to their versatility in drug design. The compound’s molecular structure allows for facile modifications at multiple positions, enabling the exploration of diverse pharmacophores and lead optimization strategies.

One of the most compelling aspects of 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine is its potential role in modulating enzyme activity. Pyrazole-based compounds have been shown to interact with key enzymes involved in metabolic pathways, such as kinases and cyclases, which are often dysregulated in diseases like cancer and inflammatory disorders. The methyl and trifluoromethyl substituents may influence the compound’s binding affinity and selectivity by altering electronic properties and steric hindrance. This fine-tuning of structural features is crucial for developing drugs with minimal off-target effects.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds, including 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine, for their potential biological activity. Machine learning models trained on experimental data have demonstrated high accuracy in predicting binding affinities and pharmacokinetic properties, accelerating the drug discovery process. These computational tools have been instrumental in identifying novel scaffolds that combine efficacy with favorable pharmacological profiles. The integration of experimental data with computational predictions has become a cornerstone of modern medicinal chemistry.

The synthesis of 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine presents an interesting challenge due to the need for precise functionalization of the pyrazole core. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these processes, allowing for more efficient production scales. Transition metal-catalyzed cross-coupling reactions, for instance, have enabled the introduction of complex substituents with high regioselectivity and yield.

In addition to its synthetic considerations, the physicochemical properties of 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine are critical for its formulation and delivery. Factors such as solubility, stability, and permeability must be carefully evaluated to ensure optimal bioavailability. The presence of both hydrophobic (methyl) and hydrophilic (amino) functional groups suggests that this compound may exhibit balanced solubility characteristics, making it suitable for various administration routes.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are increasingly exploring its use in agrochemicals and material science due to its structural versatility. Pyrazole derivatives have been reported to exhibit herbicidal and fungicidal properties, making them valuable candidates for crop protection agents. Furthermore, their ability to interact with metal ions has led to investigations into their role as corrosion inhibitors or catalysts in industrial processes.

One particularly exciting area of research involves the use of 2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways associated with numerous diseases, including cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that target specific disease mechanisms without disrupting normal cellular processes. The unique combination of substituents in this compound makes it an attractive starting point for such endeavors.

The growing body of literature on pyrazole derivatives underscores their significance in modern drug discovery. Several review articles have highlighted their diverse biological activities and synthetic strategies for their preparation. These publications provide valuable insights into optimizing structural features for enhanced potency and selectivity. As computational methods continue to evolve, the ability to predict molecular behavior with greater precision will further facilitate the development of novel therapeutic agents based on heterocyclic cores like pyrazole.

In conclusion,2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yethanamine (CAS No. 925154-89-8) represents a promising candidate for further exploration in chemical biology and medicinal chemistry. Its unique structural attributes offer opportunities for designing molecules with tailored pharmacological properties, making it a valuable asset in drug discovery efforts aimed at addressing complex diseases such as cancer and inflammatory disorders. As research progresses, this compound is likely to play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:925154-89-8)2-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethanamine
A1191477
Purity:99%
Quantity:1g
Price ($):310.0
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